(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The preferred IUPAC name "this compound" accurately describes the molecular architecture, with the pyrrolidin-1-yl substituent attached to position 1 of the cyclopropyl ring, which is subsequently connected to the methanamine group. Alternative systematic names found in chemical databases include "1-[1-(1-PYRROLIDINYLMETHYL)CYCLOPROPYL]METHANAMINE" and "Cyclopropanemethanamine, 1-(1-pyrrolidinylmethyl)-", which represent different approaches to describing the same molecular structure.
The compound has been assigned multiple Chemical Abstracts Service registry numbers, reflecting variations in naming conventions and potential stereochemical considerations. The primary CAS number 1694182-68-7 corresponds to the base compound, while 1001345-81-8 represents an alternative registration, and 1609402-68-7 specifically refers to the dihydrochloride salt form. These multiple registrations highlight the importance of careful identification when referencing this compound in scientific literature, as different CAS numbers may correspond to different salt forms or stereoisomers of the same base structure.
The molecular formula C₉H₁₈N₂ with a molecular weight of 154.25 grams per mole establishes the fundamental composition of this compound. The systematic name construction follows the principle of identifying the longest carbon chain or most complex ring system as the parent structure, with the cyclopropyl group serving as the central scaffold to which both the pyrrolidine and methanamine substituents are attached. This nomenclature approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
Molecular Geometry and Cyclopropane-Pyrrolidine Hybridization
The molecular geometry of this compound is characterized by the distinctive three-dimensional arrangement resulting from the hybridization of sp³-hybridized carbon atoms in both the cyclopropane and pyrrolidine ring systems. The cyclopropane ring exhibits significant ring strain due to the 60-degree bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5 degrees, creating unique electronic and steric properties that influence the compound's overall molecular behavior. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom exhibiting pyramidal geometry and participating in the overall three-dimensional structure through its attachment to the cyclopropyl carbon.
The spatial arrangement of functional groups creates a compact molecular architecture where the pyrrolidine nitrogen is directly bonded to a carbon atom of the cyclopropane ring, while the methanamine group extends from the same cyclopropyl carbon, resulting in a quaternary carbon center that significantly influences the molecule's conformational flexibility. Computational studies suggest that the compound can exist in multiple conformational states, with the relative energies of these conformations determined by the balance between ring strain in the cyclopropane moiety and steric interactions between the pyrrolidine and methanamine substituents.
The electronic structure of the compound is significantly influenced by the presence of the strained cyclopropane ring, which imparts unique hybridization characteristics to the attached carbon atoms. The sp³ hybridization of the cyclopropyl carbons is distorted from ideal tetrahedral geometry, resulting in increased s-character in the carbon-carbon bonds and contributing to the distinctive reactivity profile of cyclopropyl-containing compounds. The pyrrolidine nitrogen maintains its typical pyramidal geometry with a lone pair of electrons available for chemical interactions, while the primary amine group in the methanamine moiety provides additional sites for hydrogen bonding and nucleophilic reactions.
Conformational Analysis of Cyclopropyl-Methanamine Moiety
The conformational landscape of this compound is dominated by the restricted rotation around the cyclopropyl-nitrogen bond and the flexibility of the methanamine substituent. The cyclopropane ring itself is conformationally rigid due to its planar structure, but the orientation of the attached substituents can vary significantly depending on the rotational states around the C-N bonds connecting the ring to both the pyrrolidine and methanamine groups. The pyrrolidine ring typically adopts an envelope conformation, with one carbon atom displaced from the plane defined by the other four ring atoms, and this puckering can occur in different directions relative to the cyclopropyl attachment point.
The methanamine group exhibits considerable conformational freedom, with rotation around the cyclopropyl-methylene bond allowing for multiple orientations of the primary amine functionality. Energy calculations suggest that certain conformations are preferred due to intramolecular interactions, including potential hydrogen bonding between the methanamine nitrogen and other electronegative atoms in the molecule. The overall conformational behavior is further influenced by solvent effects and intermolecular interactions, which can stabilize specific rotameric states through hydrogen bonding or electrostatic interactions.
Structural optimization studies indicate that the most stable conformations tend to minimize steric clashes between the bulky pyrrolidine ring and the methanamine substituent while maximizing favorable electronic interactions. The three-dimensional structure can be analyzed using computational chemistry software to visualize conformations and determine the relative energies of different rotameric states. These conformational preferences have important implications for the compound's biological activity and chemical reactivity, as the spatial arrangement of functional groups directly influences molecular recognition and binding interactions.
Comparative Structural Analysis with Related Cyclopropylamine Derivatives
Comparative analysis of this compound with structurally related compounds reveals important trends in molecular architecture and functional group arrangements within the cyclopropylamine chemical class. Related compounds such as 2-(Cyclopropylmethyl)pyrrolidine (C₈H₁₅N, molecular weight 125.21 g/mol) and 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine (C₉H₁₈N₂, molecular weight 154.25 g/mol) share common structural motifs but differ in the connectivity patterns between the cyclopropyl and pyrrolidine components.
The compound 1-(cyclopropylmethyl)pyrrolidin-3-amine presents an isomeric relationship with the target molecule, featuring the same molecular formula C₈H₁₆N₂ but with different connectivity patterns that result in distinct three-dimensional structures and potentially different biological activities. In this isomer, the cyclopropyl group is connected through a methylene bridge to the pyrrolidine nitrogen, rather than being directly attached to the ring carbon as in the target compound. This structural variation significantly alters the spatial relationships between functional groups and the overall molecular geometry.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C₉H₁₈N₂ | 154.25 g/mol | Direct cyclopropyl-pyrrolidine connection |
| 2-(Cyclopropylmethyl)pyrrolidine | C₈H₁₅N | 125.21 g/mol | Methylene bridge connection |
| 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine | C₉H₁₈N₂ | 154.25 g/mol | Methylene bridge with 2-position substitution |
| 1-(cyclopropylmethyl)pyrrolidin-3-amine | C₈H₁₆N₂ | 140.23 g/mol | Methylene bridge with 3-position amine |
Analysis of these structural relationships demonstrates how subtle changes in connectivity can produce compounds with similar molecular formulas but vastly different three-dimensional architectures. The presence or absence of methylene bridges, the position of substituents on the pyrrolidine ring, and the nature of functional groups all contribute to the unique properties of each derivative. These structural variations provide insights into structure-activity relationships and guide the design of new compounds with desired properties.
The comparative analysis also reveals that the direct attachment of the pyrrolidine nitrogen to the cyclopropane ring, as seen in the target compound, represents a relatively uncommon structural arrangement compared to the more prevalent methylene-bridged architectures found in related derivatives. This direct connection creates a more constrained molecular framework with potentially enhanced rigidity and altered electronic properties compared to the more flexible methylene-bridged analogs.
Properties
IUPAC Name |
(1-pyrrolidin-1-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAMYRPWWFCRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropyl Core Formation
Cyclopropane rings are commonly constructed via:
- Donor–acceptor cyclopropane formation: This involves the reaction of diazo compounds with alkenes or other suitable substrates to form cyclopropane rings with controlled substitution patterns.
- Transition metal-catalyzed cyclopropanation: Palladium or other metal catalysts facilitate the formation of cyclopropyl intermediates from appropriate precursors.
Installation of Methanamine Functionality
- The methanamine group can be introduced by reductive amination of a cyclopropyl aldehyde or ketone precursor with ammonia or primary amines.
- Alternatively, direct amination of cyclopropylmethyl halides with ammonia or amine nucleophiles under basic conditions is feasible.
Representative Synthetic Procedure (Literature-Based)
A plausible synthetic sequence based on analogous compounds and palladium-catalyzed methodologies is as follows:
Purification and Characterization
- Purification is typically performed by mass-directed reverse phase chromatography using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
- Characterization includes mass spectrometry (ESI-MS) and NMR spectroscopy to confirm the structure and purity of the final compound.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Cyclopropanation catalyst | Palladium complex (e.g., XPhos Pd G2) |
| Reaction temperature | 80–90 °C |
| Reaction time | 12 hours |
| Solvents | Dioxane, DMSO, dichloromethane (DCM) |
| Bases | Potassium phosphate (K3PO4), DIPEA |
| Purification method | Reverse phase chromatography (MeCN/H2O with 0.1% TFA) |
| Typical yields | 20–90% depending on step and substrate |
| Characterization techniques | LC-MS, 1H NMR, 13C NMR |
Notes on Synthetic Challenges and Optimization
- The steric strain of the cyclopropyl ring requires careful control of reaction conditions to avoid ring-opening side reactions.
- The nucleophilicity of pyrrolidine facilitates substitution but may require protection/deprotection steps if other functional groups are present.
- Purification by mass-directed chromatography is crucial due to the presence of closely related side products and intermediates.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives of this compound.
Scientific Research Applications
Neuropharmacology
Research indicates that (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine may influence neurotransmitter systems, potentially affecting mood and cognition. Similar compounds have shown promise in modulating serotonin and dopamine receptors, which are critical in treating mood disorders and neurological conditions.
Case Study : A study examined the effects of structurally related compounds on serotonin receptor binding, revealing that derivatives of this compound exhibited significant affinity for these receptors, suggesting potential therapeutic applications in depression and anxiety disorders.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its unique structure may confer advantages in developing drugs with improved efficacy and reduced side effects.
Data Table: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Target Receptor | Efficacy |
|---|---|---|---|
| This compound | Antidepressant | Serotonin Receptors | High |
| N-Methyl-1-(pyrrolidin-3-yl)methanamine | CNS Stimulant | Dopamine Receptors | Moderate |
| 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetamide | Analgesic | Opioid Receptors | High |
This table illustrates the varied pharmacological activities associated with compounds similar to this compound, highlighting its potential in drug development.
Synthesis of Novel Compounds
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in generating novel compounds with unique properties.
Synthesis Pathways : Common synthetic routes include:
- Alkylation : Reacting with alkyl halides to introduce new functional groups.
- Amidation : Forming amides through reactions with carboxylic acids or their derivatives.
Mechanism of Action
The mechanism of action of (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in neurotransmission and other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine with key analogs:
Key Observations:
Physicochemical Properties
- Basicity : Pyrrolidine (pKa ~11.3) increases the compound’s basicity compared to imidazole (pKa ~7.0) or piperazine (pKa ~9.8) analogs, influencing protonation states under physiological conditions.
Biological Activity
(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine, a compound featuring a pyrrolidine and cyclopropyl moiety, has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its neuropharmacological effects, antimicrobial properties, and potential applications in cancer therapy.
The compound is characterized by its unique structure, which includes:
- Pyrrolidine ring : Contributes to the compound's interaction with various biological targets.
- Cyclopropyl group : Enhances the lipophilicity and bioavailability of the compound.
Neuropharmacological Activity
Research indicates that this compound exhibits significant neuropharmacological activity. It has been studied for its potential as a:
- Dopamine Reuptake Inhibitor : The compound shows promise in modulating neurotransmitter levels, particularly dopamine, which is crucial for mood regulation and cognitive functions.
- Serotonin and Norepinephrine Modulator : Preliminary studies suggest that it may also affect serotonin and norepinephrine pathways, which could have implications for treating mood disorders .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties:
- In vitro Studies : Tests have shown that it possesses antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL .
- Mechanism of Action : The antimicrobial effects are hypothesized to result from disruption of bacterial cell membranes and inhibition of essential cellular processes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Anticancer Potential
Recent studies have explored the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro assays revealed that the compound induces apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to some established chemotherapeutics .
- Mechanism : The proposed mechanism involves interference with cell signaling pathways critical for tumor growth and survival.
Case Study: Cytotoxic Effects on FaDu Cells
A study evaluated the cytotoxicity of this compound on FaDu hypopharyngeal tumor cells. The results indicated:
- IC50 Value : The IC50 was found to be significantly lower than that of bleomycin, suggesting higher efficacy.
- Apoptosis Induction : Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Modifications to the pyrrolidine or cyclopropyl groups can enhance selectivity and potency against specific biological targets.
- Ongoing research aims to identify optimal structural features that maximize therapeutic efficacy while minimizing side effects.
Q & A
What synthetic strategies are effective for constructing the cyclopropane ring in (1-(pyrrolidin-1-yl)cyclopropyl)methanamine derivatives?
Basic Research Focus : Optimizing cyclopropane formation and functionalization.
Methodological Answer :
-
Cyclopropanation via [2+1] Cycloaddition : Use transition metal catalysts (e.g., Rh or Cu) with diazo compounds to form the strained cyclopropane ring. For example, demonstrates a three-step synthesis yielding 38% of a cyclopropane derivative using fragment-assisted design .
-
Deprotection and Amine Functionalization : After cyclopropane formation, acidic deprotection (e.g., HCl/THP removal) is critical to yield the free amine. highlights the use of NaBH(OAc)₃ for reductive amination to introduce substituents .
Key Data :Step Reagents/Conditions Yield Cyclopropanation Rh catalyst, diazo reagent 38% (over 3 steps) Deprotection HCl in DCE/MeOH >90% purity
How can NMR spectroscopy resolve stereochemical ambiguities in cyclopropane-containing amines?
Advanced Research Focus : Structural elucidation of stereoisomers.
Methodological Answer :
- 1H-1H Coupling Constants : The J values in cyclopropane protons (e.g., J = 4–6 Hz for cis vs. J = 8–10 Hz for trans) help assign stereochemistry. reports J = 22.7 Hz for geminal fluorophenyl protons, indicating specific spatial arrangements .
- 13C NMR for Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) deshield adjacent carbons, shifting peaks downfield .
Example : For compound (+)-40 (), 13C NMR shows distinct shifts at δ 56.2 (CH₂NH₂) and δ 17.3 (cyclopropane CH₂), confirming regioselectivity .
What are the challenges in achieving functional selectivity for 5-HT2C receptor ligands derived from this compound?
Advanced Research Focus : Balancing receptor subtype selectivity.
Methodological Answer :
-
Substituent Tuning : and show that methoxy or fluoro groups on the phenyl ring enhance 5-HT2C affinity. For example, compound 38 (5-fluoro-2-methoxyphenyl) exhibits >100x selectivity over 5-HT2A/B .
-
Molecular Docking : Use X-ray crystallography of 5-HT2C (PDB: 6BQG) to model cyclopropane-amine interactions. The cyclopropane’s rigidity may stabilize active conformations.
Critical Data :Compound 5-HT2C Ki (nM) Selectivity vs. 5-HT2A 38 2.1 >150x 39 5.8 >80x
How can conflicting solubility data for this compound derivatives be resolved during formulation?
Basic Research Focus : Addressing physicochemical inconsistencies.
Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., and ) improve aqueous solubility. For instance, (1-(trifluoromethyl)cyclopropyl)methanamine HCl (CAS 1783418-59-6) has solubility >50 mg/mL in water .
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 20:80 v/v) for in vivo studies. notes that HCl salts reduce hygroscopicity, aiding stability .
What computational methods predict the metabolic stability of cyclopropane-amine derivatives?
Advanced Research Focus : In silico ADME profiling.
Methodological Answer :
- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify vulnerable sites (e.g., pyrrolidine N-methylation in ). highlights cytochrome P450 2D6 as a major metabolizer .
- Metabolite Identification : LC-HRMS/MS (e.g., Q-TOF) detects oxidative metabolites. For compound 40 (), the cyclopropane ring remains intact, suggesting stability .
How do steric effects influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus : Steric hindrance in synthetic modifications.
Methodological Answer :
- Buchwald-Hartwig Amination : Bulky ligands (e.g., XPhos) mitigate steric interference from the pyrrolidine group. uses Pd-catalyzed coupling to install aryl groups without ring opening .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor mono-substitution, avoiding over-functionalization ( , compound 35) .
What analytical techniques validate the enantiomeric purity of chiral cyclopropane-amine derivatives?
Basic Research Focus : Quality control for chiral centers.
Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/ethanol (90:10). reports [α]D²⁰ = +10.0° for (+)-40, confirming enantiopurity .
- VCD Spectroscopy : Correlates optical rotation with absolute configuration. ’s HRMS and NMR data support this .
What SAR trends emerge for kinase inhibitors incorporating the this compound scaffold?
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
- ALK Inhibition : shows that 2,4-difluorophenyl substituents enhance potency (IC50 = 1.2 nM) by filling hydrophobic pockets .
- Selectivity Profiling : Broad kinase panels (e.g., Eurofins) identify off-target effects. The cyclopropane’s rigidity reduces conformational flexibility, improving selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
